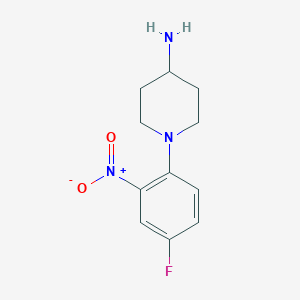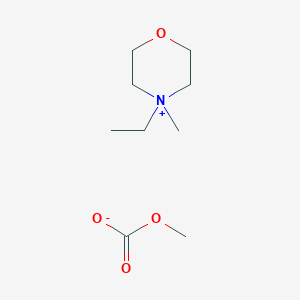
4-Ethyl-4-methylmorpholinium methyl carbonate solution
Vue d'ensemble
Description
4-Ethyl-4-methylmorpholinium methyl carbonate solution is a chemical compound with the empirical formula C9H19NO4 . It is a versatile compound with diverse applications in scientific research.
Molecular Structure Analysis
The molecular weight of this compound is 205.25 . The SMILES string is COC([O-])=O.CC[N+]1©CCOCC1 and the InChI is 1S/C7H16NO.C2H4O3/c1-3-8(2)4-6-9-7-5-8;1-5-2(3)4/h3-7H2,1-2H3;1H3,(H,3,4)/q+1;/p-1 .Physical And Chemical Properties Analysis
The solution has a concentration of approximately 50% in methanol: water (2:3) . The refractive index n20/D is 1.408 . It also contains traces of bromide (Br-), chloride (Cl-), fluoride (F-), nitrate (NO3-), phosphate (PO43-), and sulfate (SO42-), each less than or equal to 10 mg/kg .Applications De Recherche Scientifique
Ionic Liquids and Electrolyte Systems
Ionic Liquids as Biomass Solvents : Research indicates that 4-benzyl-4-methylmorpholinium salts, closely related to 4-Ethyl-4-methylmorpholinium, can be used as new biomass solvents. These morpholinium ionic liquids show moderate or low toxicity and are used in dissolving cellulose (Pernak et al., 2011).
Electrolyte System for High Voltage Li-Ion Cells : Studies show that replacing ethylene carbonate with other carbonate-based electrolytes, like ethyl methyl carbonate, improves the performance of lithium-ion cells, suggesting potential applications for similar morpholinium methyl carbonate solutions (Petibon et al., 2016).
Electrochemical Performance and Battery Technology
Enhanced Electrochemical Performance in Batteries : Adding fluoroethylene carbonate to electrolytes containing linear carbonates, similar to 4-Ethyl-4-methylmorpholinium methyl carbonate, significantly improves the electrochemical performance of sodium-ion batteries, which could be relevant for similar compounds (Lee et al., 2016).
Lithium Solid Electrolyte Interphase in Batteries : The addition of compounds like vinylene carbonate to electrolytes improves plating/stripping performance in batteries, pointing to potential uses for 4-Ethyl-4-methylmorpholinium methyl carbonate in similar contexts (Brown et al., 2017).
Green Chemistry and Synthesis
Synthesis of Organic Carbonates : A study outlines a safe and mild synthesis process for mixed organic carbonates, which is relevant for the synthesis and application of 4-Ethyl-4-methylmorpholinium methyl carbonate (Verdecchia et al., 2002).
Ionic Liquid-Polymer Gel Electrolytes : The use of N-ethyl-N-methylmorpholinium-based ionic liquids in polymer gel electrolytes indicates potential applications for 4-Ethyl-4-methylmorpholinium methyl carbonate in similar polymer-based technologies (Kim et al., 2006).
Propriétés
IUPAC Name |
4-ethyl-4-methylmorpholin-4-ium;methyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NO.C2H4O3/c1-3-8(2)4-6-9-7-5-8;1-5-2(3)4/h3-7H2,1-2H3;1H3,(H,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKQGIUVWAJWAE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1(CCOCC1)C.COC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584834 | |
| Record name | 4-Ethyl-4-methylmorpholin-4-ium methyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
947601-93-6 | |
| Record name | 4-Ethyl-4-methylmorpholin-4-ium methyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



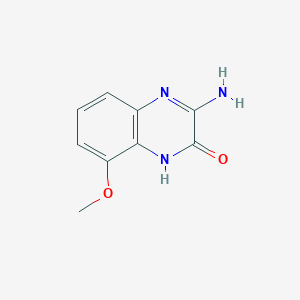
![1-(3-[(3-Methylpiperidin-1-YL)methyl]phenyl)methanamine](/img/structure/B1627208.png)
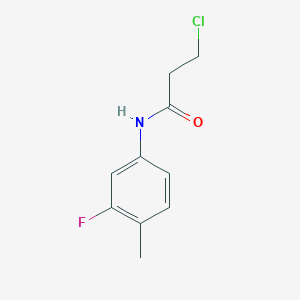
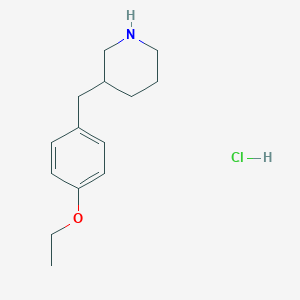
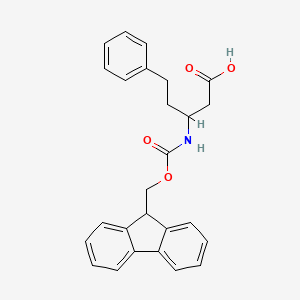

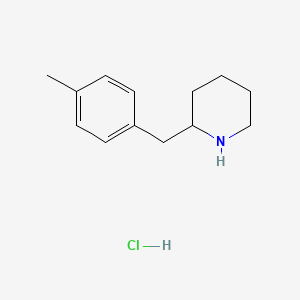
![[2,2-Dimethyl-1-(2-oxo-ethyl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B1627219.png)



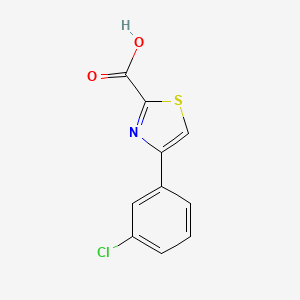
![2-Aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B1627228.png)
